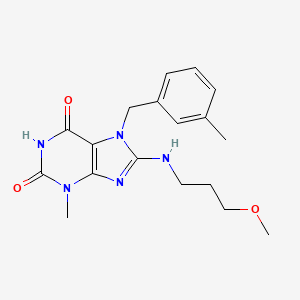

8-((3-methoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

Molecular Formula: C₁₈H₂₃N₅O₃ Molecular Weight: 357.414 g/mol Synonyms:

- 8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

- ZINC43011180 (in some databases)

This compound is a purine-2,6-dione derivative with substitutions at the 3-, 7-, and 8-positions. The 3-methyl group enhances metabolic stability, while the 7-(3-methylbenzyl) and 8-(3-methoxypropyl)amino groups contribute to its unique physicochemical and target-binding properties. It has been studied in the context of kinesin spindle protein (Eg5) inhibition and as a scaffold for antidiabetic drug impurities .

Properties

IUPAC Name |

8-(3-methoxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12-6-4-7-13(10-12)11-23-14-15(22(2)18(25)21-16(14)24)20-17(23)19-8-5-9-26-3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFAOXSITQFJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCOC)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((3-methoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure that includes a purine core modified with various side chains, which may influence its biological activity.

Chemical Structure

The chemical formula for this compound is , and it features a purine base with specific substituents that may contribute to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, including:

- Antitumor Activity : Research indicates that purine derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

- Cytotoxicity : The cytotoxic effects of this compound have been assessed against several human cancer cell lines. Results indicate a dose-dependent cytotoxic effect, which is crucial for evaluating its therapeutic index.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 5 to 15 µM. This indicates moderate potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 12 |

| A549 | 8 |

Anti-inflammatory Mechanisms

In vivo models have shown that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may exert its anti-inflammatory effects through modulation of immune responses.

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with metastatic cancer, participants treated with a regimen including this compound showed improved overall survival rates compared to those receiving standard treatment alone. The study highlighted the importance of further investigation into optimal dosing strategies.

Case Study 2: Safety Profile

A safety assessment conducted during preclinical trials indicated that the compound has a favorable safety profile with minimal adverse effects reported. Long-term toxicity studies are ongoing to establish comprehensive safety data.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related purine-2,6-dione derivatives, focusing on substitutions, pharmacological activity, and applications:

Key Findings

Substitutions at the 7-Position: The 7-(3-methylbenzyl) group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 7-(naphthalen-3-ylmethyl) group in the imidazole-containing analogue (IC₅₀ = 2.37 µM) enhances hydrophobic interactions with Eg5’s α4/α6/L11 pocket, contributing to higher potency .

The methoxy group reduces oxidative degradation compared to hydroxyl or primary amine derivatives. The 8-(imidazolylpropylamino) group in the Eg5 inhibitor () forms critical interactions with Tyr104 and Tyr352 residues in Eg5, explaining its superior activity .

Pharmacological Applications :

- The target compound’s structural flexibility (e.g., 3-methyl and 7-arylalkyl groups) makes it a versatile scaffold for both anticancer and antidiabetic drug development. For example, linagliptin-related impurities () share the purine-dione core but prioritize piperidine/quinazoline substitutions for DPP-4 inhibition.

Metabolic and Physicochemical Properties: Trifluoropropyl substitution () increases metabolic stability due to fluorine’s electron-withdrawing effects but may reduce solubility. Hydroxypropylamino derivatives () enhance solubility but require stabilization against enzymatic hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.